molecular formula C20H30ClNO3 B15343231 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol CAS No. 26961-96-6

1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol

Cat. No.: B15343231
CAS No.: 26961-96-6
M. Wt: 367.9 g/mol
InChI Key: KUEDTQBRULCBNY-UHFFFAOYSA-N
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Description

This compound consists of two components:

  • 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid: A cyclopropane ring fused to a carboxylic acid group, substituted with a 3-chloro-4-cyclohexylphenyl moiety. The cyclohexyl group enhances lipophilicity, while the chlorine atom may influence electronic properties and bioactivity.
  • 2-(Dimethylamino)ethanol: A tertiary amine alcohol, likely acting as a counterion or forming a salt with the carboxylic acid to improve solubility.

Properties

CAS No.

26961-96-6

Molecular Formula

C20H30ClNO3

Molecular Weight

367.9 g/mol

IUPAC Name

1-(3-chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C16H19ClO2.C4H11NO/c17-14-10-12(16(8-9-16)15(18)19)6-7-13(14)11-4-2-1-3-5-11;1-5(2)3-4-6/h6-7,10-11H,1-5,8-9H2,(H,18,19);6H,3-4H2,1-2H3

InChI Key

KUEDTQBRULCBNY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.C1CCC(CC1)C2=C(C=C(C=C2)C3(CC3)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclohexyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.

    Coupling with Dimethylaminoethanol: This final step involves esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid;2-(dimethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(3-Chlorophenyl)cyclopropane-1-carboxylic Acid

  • Structure: Lacks the cyclohexyl group and 2-(dimethylamino)ethanol component.
  • Molecular Weight : ~196.6 g/mol (estimated).
  • Key Differences : Absence of the bulky cyclohexyl substituent reduces steric hindrance and lipophilicity compared to the target compound. The chlorine at the 3-position may still confer moderate reactivity.

1-(4-Cyclohexylphenyl)cyclopropanecarboxylic Acid 2-(Dimethylamino)ethyl Ester (TAI 404)

  • Structure: Ester derivative with a 4-cyclohexylphenyl group and 2-(dimethylamino)ethyl ester linkage (CAS 58880-38-9).
  • Molecular Formula: C20H30ClNO2 (hydrochloride salt).
  • Key Differences : The ester bond increases lipophilicity compared to the carboxylic acid-amine salt in the target compound. This may reduce water solubility but enhance membrane permeability .

1-(5-Chloro-2-Methoxyphenyl)cyclopropane-1-carboxylic Acid

  • Structure : Methoxy and chlorine substituents at the 2- and 5-positions of the phenyl ring (CAS 1314737-27-3).
  • Molecular Weight : 226.66 g/mol.
  • Key Differences : Methoxy groups introduce electron-donating effects, altering electronic properties compared to the electron-withdrawing cyclohexyl group in the target compound. This could affect binding interactions in biological systems .

Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid)

  • Structure : Cyclopropane-carboxylic acid with a urea-linked 2,4-dichlorophenyl group.
  • Applications : Commercial plant growth regulator.
  • Key Differences: The urea functional group and dichlorophenyl substituent distinguish it from the target compound.

Data Table: Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Profile Notable Applications
Target Compound ~353.9 (estimated) 3-Cl, 4-cyclohexylphenyl, 2-(dimethylamino)ethanol Moderate (amine enhances aqueous solubility) Research chemical (potential agrochemical)
1-(3-Chlorophenyl)cyclopropane-1-carboxylic Acid ~196.6 3-Cl phenyl Low (carboxylic acid form) Synthetic intermediate
TAI 404 (ester derivative) 352.92 4-cyclohexylphenyl, dimethylaminoethyl ester Low (ester reduces solubility) Pharmacological studies
1-(5-Chloro-2-Methoxyphenyl)cyclopropane-1-carboxylic Acid 226.66 5-Cl, 2-OCH3 phenyl Moderate Chemical building block
Cyclanilide 285.1 2,4-Cl2 phenyl, urea linkage Low Plant growth regulator

Research Findings and Functional Insights

  • Lipophilicity : The cyclohexyl group in the target compound significantly increases logP compared to analogs with methoxy or smaller substituents . This may enhance blood-brain barrier penetration if used therapeutically.
  • Solubility: The 2-(dimethylamino)ethanol component improves aqueous solubility via salt formation, contrasting with ester derivatives (e.g., TAI 404) that exhibit lower solubility .
  • Bioactivity : Chlorine substituents are common in agrochemicals (e.g., cyclanilide), suggesting the target compound could be explored for herbicidal or fungicidal activity .

Q & A

Q. How can reactor design principles improve scalability of the cyclopropane synthesis?

  • Methodological Answer : Use microreactor systems to enhance heat transfer and mixing efficiency for exothermic cyclopropanation reactions. Model residence time distribution (RTD) to minimize side product formation at lab scale .

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